In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
Executive Summary
This whitepaper provides a comprehensive, empirically grounded analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (also known as 4-bromo-3-fluoro-N-isopropylbenzenesulfonamide). Designed for researchers and drug development professionals, this guide deconstructs the structural dynamics, spin-spin coupling networks, and heavy-atom effects that dictate the molecule's spectral signature. By adhering to self-validating experimental protocols, scientists can ensure high-fidelity data acquisition and interpretation for this critical fluorinated sulfonamide building block [1, 2].
Structural Dynamics & Predictive Causality
To accurately assign the NMR spectra of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, one must understand the competing electronic and steric effects governing its microenvironment.
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The Heavy Atom Effect (Bromine): While halogens are generally electronegative, the large, highly polarizable electron cloud of the bromine atom at C4 induces a strong diamagnetic shielding effect on the ipso carbon. This counterintuitive phenomenon shifts the C4 resonance significantly upfield (~114.4 ppm) compared to a standard benzene ring [1].
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¹⁹F-C Fermi Contact Interaction: The fluorine atom at C3 possesses a nuclear spin of I=1/2 . The dense s-orbital character of the C-F bond facilitates an intense Fermi contact interaction, resulting in massive scalar coupling to the directly bonded carbon ( 1JCF≈252 Hz) and observable splitting across the entire aromatic ring[1].
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¹⁴N Quadrupolar Relaxation: The sulfonamide nitrogen ( 14 N, I=1 ) possesses a quadrupolar moment. Rapid quadrupolar relaxation in solution partially decouples the nitrogen from the attached NH proton, causing the NH signal to appear as a broad doublet rather than a sharp, cleanly resolved multiplet [2].
Topological map of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide connectivity.
Self-Validating Experimental Protocol
To guarantee reproducibility and trustworthiness, the following NMR acquisition methodology is designed as a self-validating system. Each step includes a built-in validation metric to prevent downstream analytical failures.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Validation Check: The solution must be optically clear. Particulate matter creates magnetic susceptibility gradients, leading to line broadening. Filter through a glass wool plug if necessary.
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Locking and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl₃. Execute automated gradient shimming (e.g., TopShim).
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Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol may only proceed if FWHM ≤1.0 Hz.
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¹H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the protons. Acquire 16 scans.
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Validation Check: Verify that the Signal-to-Noise Ratio (SNR) of the least intense signal (the broad NH proton) is >50:1 .
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¹³C NMR Acquisition: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512 to 1024 scans depending on probe sensitivity.
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Validation Check: Ensure the baseline is perfectly flat before integration, applying a zero-order and first-order phase correction.
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Self-validating NMR acquisition and processing workflow for fluorinated sulfonamides.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by complex multiplet splitting in the aromatic region due to simultaneous homonuclear ( 3JHH , 4JHH ) and heteronuclear ( 3JHF , 4JHF ) coupling [1].
Quantitative Data Table: ¹H NMR (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Logic |
| H5 | 7.68 | dd | 8.2, 6.6 | 1H | Ortho to Br, meta to F. Deshielded by the sulfonyl group. Split by H6 ( 3JHH ) and F ( 4JHF ). |
| H2 | 7.57 | dd | 7.8, 1.9 | 1H | Ortho to F, meta to H6. Strong ortho-fluorine coupling ( 3JHF=7.8 Hz). |
| H6 | 7.50 | dd | 8.2, 1.6 | 1H | Ortho to H5, meta to H2. |
| NH | 4.65 | d (br) | 7.2 | 1H | Sulfonamide proton. Broadened by 14 N quadrupolar relaxation; coupled to the isopropyl methine [2]. |
| CH | 3.50 | septet | 6.6 | 1H | Isopropyl methine. Split into a septet by the six equivalent methyl protons. |
| CH₃ | 1.10 | d | 6.6 | 6H | Isopropyl methyl groups. Split by the adjacent methine proton. |
graph Coupling_Network { graph[fontname="Helvetica,Arial,sans-serif", bgcolor="#FFFFFF", size="7.9,8"]; node[fontname="Helvetica,Arial,sans-serif", shape=circle, style="filled", fontcolor="#FFFFFF"]; edge[fontname="Helvetica,Arial,sans-serif", color="#5F6368", penwidth=2];F3[label="19F (C3)", fillcolor="#EA4335"]; H2[label="1H (C2)", fillcolor="#4285F4"]; H5[label="1H (C5)", fillcolor="#4285F4"]; H6[label="1H (C6)", fillcolor="#4285F4"]; F3 -- H2[label=" ³J_HF = 7.8 Hz", fontcolor="#202124"]; F3 -- H5[label=" ⁴J_HF = 6.6 Hz", fontcolor="#202124"]; H5 -- H6[label=" ³J_HH = 8.2 Hz", fontcolor="#202124"]; H2 -- H6[label=" ⁴J_HH = 1.6-1.9 Hz", fontcolor="#202124"];
}
Spin-spin J-coupling network highlighting ¹H-¹⁹F and ¹H-¹H interactions.
¹³C NMR Spectral Analysis
The carbon-13 spectrum is dominated by the profound splitting effects of the C3 fluorine atom. Because ¹³C and ¹⁹F both have a spin of 1/2 and are 100% naturally abundant (in the case of ¹⁹F), every carbon atom in the aromatic ring exhibits doublet splitting to varying degrees depending on its proximity to the fluorine atom [1].
Quantitative Data Table: ¹³C NMR (126 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Causality / Assignment Logic |
| C3 | 158.9 | d | 252.5 ( 1J ) | Directly bonded to F. Massive Fermi contact interaction. |
| C1 | 141.4 | d | 5.7 ( 3J ) | Electron-withdrawing sulfonyl attachment; meta to F. |
| C5 | 134.5 | s | - | Meta to F; 4JCF is negligible/unresolved. |
| C6 | 123.8 | d | 4.0 ( 4J ) | Para to F. Small but observable long-range coupling. |
| C2 | 115.4 | d | 25.2 ( 2J ) | Ortho to F. Strong inductive deshielding and 2J coupling. |
| C4 | 114.4 | d | 21.0 ( 2J ) | Ortho to F. Highly shielded due to the Bromine heavy atom effect. |
| CH | 46.2 | s | - | Isopropyl methine. Deshielded by the adjacent sulfonamide nitrogen. |
| CH₃ | 23.5 | s | - | Isopropyl methyl carbons. |
Note: The acquisition of the ¹³C spectrum for this compound requires a sufficient relaxation delay (D1 ≥ 2.0s) because quaternary carbons (C1, C3, C4) lack directly attached protons, resulting in significantly longer T1 relaxation times due to the absence of efficient dipole-dipole relaxation pathways.
References
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Title: Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
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Title: New Reactions and Synthetic Strategies: Radical Functionalization and Transnitrosation Source: eScholarship, University of California, Merced URL: [Link](Landing page for UC Merced synthetic sulfonamide NMR data)
